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molecular formula C14H22N2 B1300255 1-(4-tert-Butylphenyl)piperazine CAS No. 68104-61-0

1-(4-tert-Butylphenyl)piperazine

Cat. No. B1300255
M. Wt: 218.34 g/mol
InChI Key: ORDMNUOREWSOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04935426

Procedure details

149 g (1 mole) of 4-tert-butylaniline, 178.5 g (1 mole) of bis-(2-chloroethylamine) hydrochloride and 138 g (1 mole) of potassium carbonate in 600 ml of diethylene glycol dimethyl ether are refluxed for 90 hours. The mixture is rendered strongly alkaline with 1 l of water and concentrated sodium hydroxide solution and stirred for 2 hours. The organic phase is extracted with 3×250 ml of methyl tert-butyl ether and the combined organic phases are washed with 2×250 ml of water, dried over sodium sulfate and evaporated down under reduced pressure. The residue is fractionated under reduced pressure to give 155 g (71% of theory) of a product of boiling point 114°-117° C./0.01 mbar and melting point 48°-52° C.
Quantity
149 g
Type
reactant
Reaction Step One
Name
bis-(2-chloroethylamine) hydrochloride
Quantity
178.5 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].Cl.Cl[CH2:14][CH2:15][NH2:16].Cl[CH2:18][CH2:19]N.C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>COCCOCCOC.O>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([N:9]2[CH2:19][CH2:18][NH:16][CH2:15][CH2:14]2)=[CH:10][CH:11]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
149 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(N)C=C1
Name
bis-(2-chloroethylamine) hydrochloride
Quantity
178.5 g
Type
reactant
Smiles
Cl.ClCCN.ClCCN
Name
Quantity
138 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted with 3×250 ml of methyl tert-butyl ether
WASH
Type
WASH
Details
the combined organic phases are washed with 2×250 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 155 g (71% of theory) of a product of boiling point 114°-117° C./0.01 mbar and melting point 48°-52° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(C=C1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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